Triphenylbismuth dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

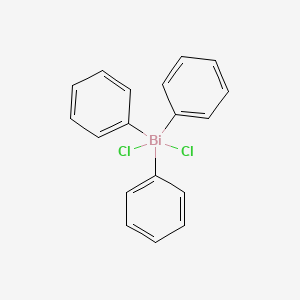

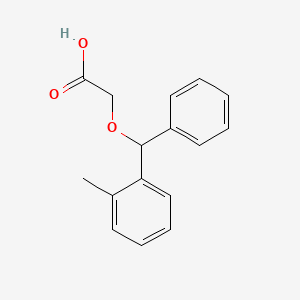

Triphenylbismuth dichloride is an organobismuth compound with the chemical formula Bi(C6H5)3Cl2. It is a derivative of triphenylbismuthine, where two chlorine atoms replace two phenyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Pharmacokinetics

It is known that the compound is soluble in organic solvents . More research is needed to fully understand the ADME properties of Triphenylbismuth dichloride and their impact on its bioavailability.

Result of Action

This compound induces cytotoxicity in cancer cells . Specifically, it has been shown to inhibit the proliferation of human leukemia HL-60 cells and human lung cancer NCI-H522 cells, both of

Biochemical Analysis

Biochemical Properties

Triphenylbismuth dichloride plays a significant role in biochemical reactions, particularly as an inhibitor of human glyoxalase I (hGLO I). This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This compound inhibits hGLO I in a dose-dependent manner, with an IC50 value of 0.18 µM . This inhibition leads to the accumulation of methylglyoxal, resulting in cytotoxic effects in cancer cells. The compound interacts with hGLO I through binding interactions that disrupt the enzyme’s activity, highlighting its potential as a therapeutic agent in cancer treatment .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, such as human leukemia HL-60 cells and human lung cancer NCI-H522 cells, the compound induces cytotoxicity by inhibiting hGLO I. This inhibition leads to the accumulation of methylglyoxal, which in turn disrupts cellular metabolism and induces apoptosis . Additionally, this compound has been shown to influence cell signaling pathways and gene expression, further contributing to its cytotoxic effects in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hGLO I. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the detoxification of methylglyoxal. This leads to the accumulation of methylglyoxal, which induces oxidative stress and apoptosis in cancer cells . The inhibition of hGLO I by this compound is specific to the bismuth atom, as replacing it with antimony or phosphorus atoms abolishes the inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent inhibition of hGLO I and sustained cytotoxic effects in cancer cells . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hGLO I and induces cytotoxicity in cancer cells without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of methylglyoxal. By inhibiting hGLO I, the compound disrupts the normal metabolic flux, leading to the accumulation of methylglyoxal and subsequent cytotoxic effects . This interaction with hGLO I underscores the compound’s potential as a modulator of metabolic pathways in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on hGLO I . The distribution of this compound within cells is crucial for its efficacy as a therapeutic agent .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows this compound to effectively inhibit hGLO I and induce cytotoxic effects in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylbismuth dichloride can be synthesized through the oxidative addition of triphenylbismuthine. The reaction involves treating triphenylbismuthine with chlorine gas or other chlorinating agents. The general reaction is as follows:

Bi(C6H5)3+Cl2→Bi(C6H5)3Cl2

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bismuth trichloride and phenylmagnesium bromide. The reaction proceeds as follows:

BiCl3+3C6H5MgBr→Bi(C6H5)3+3MgBrCl

The triphenylbismuth thus formed undergoes further chlorination to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Triphenylbismuth dichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to triphenylbismuthine.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include trifluoromethanesulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium perborate in acetic acid can facilitate substitution reactions.

Major Products:

Oxidation: Bismuth triflate is a common product.

Reduction: Triphenylbismuthine is formed.

Substitution: Various substituted bismuth compounds can be synthesized.

Scientific Research Applications

Triphenylbismuth dichloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions catalyzed by palladium complexes.

Biology: It has been studied for its potential cytotoxic effects on cancer cells.

Medicine: Research has shown that it inhibits human glyoxalase I, making it a promising candidate for cancer therapy.

Industry: It is used in the production of thin films and as a catalyst in various industrial processes.

Comparison with Similar Compounds

- Triphenylphosphine

- Triphenylarsine

- Triphenylstibine

Comparison: Triphenylbismuth dichloride is unique among these compounds due to its higher oxidation state and the presence of bismuth, which imparts distinct chemical properties. Unlike triphenylphosphine and triphenylarsine, this compound exhibits stronger inhibitory effects on glyoxalase I, making it more effective in certain biological applications.

Properties

CAS No. |

594-30-9 |

|---|---|

Molecular Formula |

C18H15BiCl2 |

Molecular Weight |

511.2 g/mol |

IUPAC Name |

triphenylbismuth(2+);dichloride |

InChI |

InChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 |

InChI Key |

QWMMHFXTVYRMTO-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |

Key on ui other cas no. |

594-30-9 |

Pictograms |

Irritant |

Synonyms |

TPBC compound triphenylbismuthdichloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1220357.png)